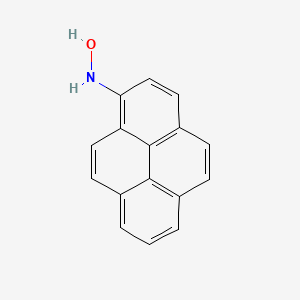

N-Hydroxy-1-aminopyrene

Description

Structure

3D Structure

Properties

CAS No. |

85964-28-9 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

N-pyren-1-ylhydroxylamine |

InChI |

InChI=1S/C16H11NO/c18-17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-18H |

InChI Key |

LQWUGNODGKKHOP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NO |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NO |

Synonyms |

N-hydroxy-2-aminopyrene NHAP |

Origin of Product |

United States |

Significance of Aromatic Hydroxylamine Derivatives in Mechanistic Studies

Aromatic hydroxylamines are a class of compounds that feature a hydroxyl group attached to an amino group, which is in turn bonded to an aromatic ring system. mdpi.com These derivatives are of significant interest in mechanistic studies primarily because they are often reactive intermediates in the metabolic activation of aromatic amines and nitroaromatic compounds. acs.orgnih.gov Their importance stems from their ability to form electrophilic species that can covalently bind to cellular macromolecules like DNA and proteins. acs.org

The reactivity of aromatic hydroxylamines is a key aspect of their scientific importance. For instance, the replacement of an aliphatic moiety with an aromatic ring in N-hydroxylamine compounds can increase free radical scavenging activity due to the delocalization of the free radical across the aromatic structure. acs.org This stabilization of radicals is a crucial factor in their biological activity. acs.org In the context of carcinogenesis, the metabolic N-oxidation of aromatic amines to N-hydroxy derivatives is a critical activation step. nih.gov These N-hydroxy intermediates can be further activated, for example, through esterification, to form highly reactive species that readily form adducts with DNA. nih.gov This process is believed to be a key event in the initiation of tumors by many aromatic amines. healtheffects.org

The study of these derivatives provides valuable insights into:

The mechanisms of chemical carcinogenesis.

The metabolic pathways of environmental pollutants. nih.gov

The structure-activity relationships that govern the genotoxicity of aromatic compounds.

Role of N Hydroxy 1 Aminopyrene As a Key Intermediate in Biochemical Pathways of Polycyclic Aromatic Compounds

N-Hydroxy-1-aminopyrene (1-HOAP) is a pivotal, albeit transient, intermediate in the metabolism of the environmental pollutant 1-nitropyrene (B107360) (1-NP). nih.govnih.gov 1-Nitropyrene, found in diesel exhaust and other combustion products, is not genotoxic itself but requires metabolic activation to exert its harmful effects. acs.orghealtheffects.org This activation primarily occurs through the reduction of the nitro group. acs.orgnih.gov

Under anaerobic conditions, such as those found in the mammalian gut, nitroreductases from intestinal microflora rapidly convert 1-nitropyrene to 1-aminopyrene (B158619) (1-AP). nih.govoup.comresearchgate.net This reductive process proceeds sequentially through the formation of 1-nitrosopyrene (B1218456) and then this compound. nih.govnih.gov

Metabolic Pathway of 1-Nitropyrene to 1-Aminopyrene:

1-Nitropyrene is reduced to 1-Nitrosopyrene .

1-Nitrosopyrene is further reduced to This compound .

This compound is finally reduced to the more stable 1-Aminopyrene . nih.gov

While 1-aminopyrene is a major metabolite, the highly reactive this compound intermediate is considered a crucial player in the genotoxicity of 1-nitropyrene. acs.orghealtheffects.org This hydroxylamine (B1172632) derivative can react directly with DNA, or be further activated, to form covalent adducts. The primary adduct formed is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP), which results from the reaction of the N-hydroxy intermediate with the C8 position of guanine (B1146940) residues in DNA. acs.orgnih.govnih.gov The formation of this adduct is a critical event that can lead to mutations if not repaired by the cell. nih.gov

Interestingly, 1-aminopyrene itself can be metabolized back to this compound by cytochrome P-450 enzymes, highlighting the central role of this intermediate in the bioactivation of both 1-nitropyrene and 1-aminopyrene. nih.govnih.gov

Spectroscopic and Advanced Analytical Methodologies for N Hydroxy 1 Aminopyrene Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental to isolating N-Hydroxy-1-aminopyrene from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrene (B120774) derivatives. For this compound and related compounds, reverse-phase HPLC is commonly employed, typically using a C18 column to separate compounds based on their hydrophobicity. researchgate.netpjmhsonline.com The mobile phase often consists of a gradient or isocratic mixture of acetonitrile (B52724) and water or an aqueous buffer. nih.govnih.gov

Detection is frequently achieved using fluorescence detectors, which offer high sensitivity for aromatic compounds like pyrenes, or UV-Visible detectors set to wavelengths where the analytes exhibit strong absorbance. nih.govicm.edu.plnih.gov For instance, in the study of 1-aminopyrene's photochemical transformation, HPLC was used to separate its various photoproducts, which include this compound. nih.gov While specific retention times are system-dependent, HPLC provides the resolution needed to distinguish the parent compound from its various oxidized metabolites. nih.gov

| Parameter | Typical Condition for Pyrene Derivatives | Reference |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 | researchgate.neticm.edu.pl |

| Mobile Phase | Acetonitrile and water/aqueous buffer | nih.govnih.gov |

| Detection | Fluorescence or UV-Visible | nih.govicm.edu.pl |

| Flow Rate | 0.8 - 1.0 ml/minute | icm.edu.pl |

| Run Time | ~10 - 20 minutes | nih.govnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, greater sensitivity, and significantly faster analysis times. While specific UPLC methods for this compound are not detailed in the provided research, this technology is highly applicable for its analysis. The principles of separation are similar to HPLC, but the increased efficiency of UPLC systems allows for better separation of structurally similar isomers and metabolites that might co-elute in a standard HPLC run. frontiersin.org UPLC is particularly advantageous in metabolomics studies where complex biological samples containing numerous metabolites are analyzed. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the unambiguous identification of metabolites and their reaction products, such as DNA adducts. nih.govnih.gov This technique couples the separation power of liquid chromatography (either HPLC or UPLC) with the mass-resolving capability of tandem mass spectrometry. frontiersin.org

In research on the photoproducts of 1-aminopyrene (B158619), LC-MS was used to confirm the identity of this compound. nih.gov The analysis was performed using atmospheric pressure chemical ionization (APCI) in the negative ion mode, which is suitable for detecting the deprotonated molecule. nih.gov LC-MS/MS further allows for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This is critical for distinguishing between isomers and identifying the specific sites of adduction when studying the reaction of this compound with macromolecules like DNA. frontiersin.orgnih.govnih.gov

| Analyte | Technique | Ionization Mode | Purpose | Reference |

|---|---|---|---|---|

| This compound | LC-MS | APCI (Negative Ion Mode) | Identification as a photoproduct | nih.gov |

| DNA Adducts | LC-MS/MS | Positive or Negative Ion Mode | Structural confirmation and identification | frontiersin.orgnih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods provide information on the electronic properties of this compound and are used to monitor its formation and detect its presence.

UV-Visible absorption spectroscopy is a powerful technique for monitoring the progress of photoreactions in real-time. thermofisher.comnih.gov The photochemical transformation of 1-aminopyrene to products including this compound can be followed by recording changes in the absorption spectrum over time. nih.gov As the starting material, 1-aminopyrene, is consumed upon UVA irradiation, the intensity of its characteristic absorption bands (at 242, 283, and 353 nm) decreases. nih.gov Concurrently, the formation of photoproducts leads to the appearance of new absorption features; in this case, a new broad band appears in the 420 to 510 nm region, indicating the formation of oxidized species like this compound and 1-nitrosopyrene (B1218456). nih.gov The presence of an isobestic point near 420 nm suggests a direct conversion of the reactant to one or more products. nih.gov

| Observation | Wavelength (nm) | Interpretation | Reference |

|---|---|---|---|

| Decrease in Absorbance | 242, 283, 353 | Consumption of 1-aminopyrene | nih.gov |

| Increase in Absorbance | 420 - 510 | Formation of photoproducts (incl. This compound) | nih.gov |

| Isobestic Point | ~420 | Direct conversion of reactant to product(s) | nih.gov |

Fluorescence spectroscopy is an exceptionally sensitive method for detecting polycyclic aromatic compounds and their derivatives. nih.govnih.gov Pyrene and its metabolites, including 1-aminopyrene and 1-hydroxypyrene (B14473), are known to be highly fluorescent. nih.govnih.gov This property is exploited in analytical methods where HPLC is coupled with a fluorescence detector (HPLC-FLD) for trace-level quantification. nih.govnih.gov

While the specific fluorescence properties of this compound are not extensively detailed, its structural similarity to other fluorescent pyrene derivatives suggests it can be detected with high sensitivity using this technique. Synchronous fluorescence spectroscopy (SFS) is another valuable technique that can enhance specificity and resolve mixtures of fluorescent compounds by scanning both excitation and emission wavelengths simultaneously with a constant offset. nih.govnih.gov Given the utility of fluorescence for detecting the parent compound 1-aminopyrene, it stands as a critical detection methodology for this compound in various research matrices. nih.gov

Mass Spectrometry for Structural Elucidation of Intermediates and Adducts

Mass spectrometry (MS) is a highly sensitive analytical technique crucial for the structural elucidation of reactive intermediates and adducts of this compound. rfi.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable, providing high mass accuracy and resolution, which are essential for identifying metabolites and their subsequent adducts in complex biological samples. semanticscholar.orgresearchgate.net The general workflow involves determining the elemental composition from the accurately measured mass-to-charge (m/z) ratio and consulting spectral databases for potential matches. researchgate.net

Tandem mass spectrometry (MS/MS or MS²) is a powerful tool for structural analysis. In this technique, precursor ions of interest are selected and fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. mdpi.com This fragmentation pattern provides structural information, acting as a molecular fingerprint. For DNA adducts, common fragmentation features include the neutral loss of the deoxyribose sugar (dR), which is a nearly universal characteristic for modified deoxyribonucleosides. nih.gov The analysis of subsequent fragmentations (MS³) can reveal the structure of the nucleobase and the nature of the modification. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the standard platform for analyzing such compounds, allowing for the separation of complex mixtures before detection by the mass spectrometer. researchgate.net This combination is essential for identifying low-abundance metabolites and adducts in biological matrices like tissue or urine. researchgate.net For instance, in the study of other carcinogenic heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), LC-MS/MS has been effectively used to identify peptide adducts, confirming covalent binding to macromolecules. berkeley.edu The fragmentation spectra from these experiments allow researchers to pinpoint the site of adduction and the specific chemical linkage. berkeley.edu

The study of cyclic hydroxylamine (B1172632) adducts with biomolecules also highlights the importance of MS detection. researchgate.netnih.gov While some adducts are silent to other techniques like electron spin resonance (ESR), they can be readily identified and characterized by mass spectrometry, confirming the formation of covalent bonds between the reactive species and biological targets. researchgate.netnih.gov

Table 1: Mass Spectrometry Techniques for Adduct Analysis

| Technique | Primary Application in this compound Research | Key Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement of parent compound and adducts. | Elemental composition (molecular formula). |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of adducts and intermediates. | Fragmentation patterns for structural confirmation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of complex biological samples. | Retention time and mass data for specific analytes. |

| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions in MS/MS experiments. | Characteristic product ions and neutral losses. |

Development of Reference Standards and Internal Standards for Research

The accurate quantification and identification of this compound and its metabolites in research depend heavily on the availability of high-purity reference and internal standards. A reference standard is a highly purified and well-characterized sample of the analyte used for calibration and confirmation of identity. An internal standard is a compound with similar physicochemical properties to the analyte, added to samples at a known concentration to correct for variations in sample processing and instrument response. researchgate.netnih.gov

For quantitative mass spectrometry, stable isotope-labeled internal standards are considered the gold standard. These standards are synthesized to contain heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) at non-exchangeable positions. They are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. Because they co-elute with the analyte during chromatography and experience similar ionization and matrix effects, they provide the most accurate method for quantification via isotope dilution mass spectrometry. researchgate.net

A relevant example is the development of a deuterated internal standard for the quantification of 1-hydroxypyrene, a related pyrene metabolite. nih.gov In this work, deuterated 1-hydroxypyrene ([²H₉]1-OHP) was synthesized enzymatically from deuterated pyrene ([²H₁₀]Pyr). nih.gov This internal standard eluted very close to the non-deuterated 1-hydroxypyrene and exhibited nearly identical fluorescence properties, making it ideal for correcting analytical variability. nih.gov A similar approach would be necessary for this compound, involving the synthesis of a deuterated or ¹³C-labeled version to serve as an internal standard for LC-MS based quantification.

The qualification of any compound intended for use as a standard is crucial. This involves rigorous purity assessment using multiple analytical techniques, such as differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure its suitability for creating accurate calibration curves and reliable quantitative results. researchgate.netnih.gov

Table 2: Types of Standards for this compound Research

| Standard Type | Definition | Primary Use | Ideal Characteristics for this compound |

|---|---|---|---|

| Reference Standard | A highly purified and characterized sample of this compound. | Qualitative identification and preparation of calibration curves. | High purity (>98%), known chemical structure, stability. |

| Internal Standard | A compound added to a sample at a known concentration to aid in quantification. | Correcting for analyte loss during sample preparation and for instrument variability. | Similar chemical and physical properties to this compound; does not interfere with analyte detection. |

| Stable Isotope-Labeled Internal Standard | An internal standard containing heavy isotopes (e.g., ²H, ¹³C). | Gold standard for quantitative mass spectrometry (isotope dilution). | Co-elutes with this compound; easily distinguished by mass. |

Mechanistic Studies of Biochemical Interactions

Enzymatic Pathways of Formation and Further Transformation in In Vitro and Cellular Models

The biotransformation of 1-nitropyrene (B107360) involves a complex interplay of various enzyme families. The primary activation pathway is through nitroreduction, which generates the key intermediate, N-Hydroxy-1-aminopyrene. This intermediate is a precursor to highly reactive electrophiles that can damage DNA.

The metabolic activation of 1-nitropyrene (1-NP) to a reactive state predominantly occurs through the nitroreduction pathway. oup.com This process involves the sequential reduction of the nitro group. In this multi-step enzymatic reaction, 1-NP is first reduced by two electrons to form 1-nitrosopyrene (B1218456) (1-NOP). nih.gov A subsequent two-electron reduction converts 1-NOP into the pivotal, reactive intermediate, this compound (N-OH-1-AP). nih.gov This hydroxylamine (B1172632) intermediate is of significant interest because it is a precursor to the ultimate electrophilic species that covalently binds to DNA. nih.govresearchgate.net The pathway can continue with a final two-electron reduction of N-OH-1-AP to the more stable, six-electron reduced metabolite, 1-aminopyrene (B158619) (1-AP). nih.govcore.ac.uk The formation of N-OH-1-AP is a crucial step, as this intermediate can undergo further activation steps or directly interact with cellular macromolecules. core.ac.uknih.gov This reductive pathway has been observed in a variety of in vitro and in vivo models, including bacteria and mammalian cells. core.ac.uk

Nitroreductases are key enzymes that catalyze the reduction of nitroaromatic compounds like 1-nitropyrene, playing an essential role in their metabolic activation. nih.gov Studies using Salmonella typhimurium strains have demonstrated a direct correlation between nitroreductase activity, the level of 1-NP-derived DNA adducts, and mutagenicity. nih.govtokushima-u.ac.jp For instance, S. typhimurium strain YG1021, which possesses high nitroreductase activity due to a plasmid, shows the highest mutagenicity and DNA adduct levels from 1-NP exposure. nih.govtokushima-u.ac.jp Conversely, the nitroreductase-deficient strain TA98NR exhibits the lowest mutagenicity and adduct formation. nih.govtokushima-u.ac.jp This highlights that bacterial nitroreductase is critical for converting 1-NP into its mutagenic form by generating the reactive N-hydroxy arylamine intermediate. tokushima-u.ac.jp

In human cells, such as the HepG2 hepatoblastoma cell line, nitroreduction is the principal metabolic pathway for 1-NP, significantly outweighing cytochrome P450-mediated oxidation. nih.govcapes.gov.br The formation of 1-aminopyrene, the final product of nitroreduction, implies that the pathway proceeds through the N-OH-1-AP intermediate. nih.gov These findings collectively indicate that both bacterial and mammalian nitroreductases are pivotal in the activation of 1-nitropyrene to genotoxic species. researchgate.netoup.com

Cytochrome P450 (P450) enzymes are primarily involved in the oxidative metabolism of 1-nitropyrene, which is considered a detoxification pathway in some contexts but can also lead to the formation of other reactive metabolites. nih.govoup.com In vitro studies with human P450s have shown that isoforms like CYP3A4 and CYP3A3 are active in the C-oxidation of 1-nitropyrene, producing metabolites such as 1-nitropyren-3-ol, 1-nitropyren-6-ol, and 1-nitropyren-8-ol. nih.govnih.gov Other isoforms, including CYP2A13 and CYP2E1, have also been identified as significant in metabolizing 1-NP through hydroxylation and epoxidation pathways. figshare.comresearchgate.net

However, the role of P450 enzymes in the primary nitroreduction activation pathway appears to be less significant compared to nitroreductases, particularly in human liver cells. nih.govcapes.gov.br While P450s can catalyze nitroreduction under anaerobic conditions, their main role under aerobic conditions is C-oxidation. oup.com In fact, in HepG2 cells, metabolism is dominated by nitroreduction, with oxidative metabolites accounting for a much smaller fraction of the total metabolism. nih.gov Some studies suggest that certain P450s, like human P450 1B1, can genotoxically activate 1-nitropyrene via a nitroreduction/O-acetylation pathway, while others like P450 1A1 may inactivate it through oxidation. oup.com The K-region epoxides of 1-nitropyrene (1-nitropyrene 4,5-oxide and 9,10-oxide), formed by P450s, can bind to DNA, but their nitroreduction by enzymes like xanthine (B1682287) oxidase can further increase this binding. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in 1-Nitropyrene Metabolism

| P450 Isoform | Species | Primary Metabolic Pathway | Key Metabolites | Reference |

| CYP3A3/IIIA3 | Human | C-oxidation | 1-Nitropyren-3-ol, K-region dihydrodiols | nih.gov |

| CYP3A4/IIIA4 | Human | C-oxidation | 1-Nitropyren-3-ol, K-region dihydrodiols | core.ac.uknih.gov |

| CYP1A1 | Human | C-oxidation (inactivation), Nitroreduction | 1-Nitropyrene-8-hydroxylation | core.ac.ukoup.com |

| CYP1B1 | Human | Nitroreduction / O-acetylation (activation) | Genotoxic metabolites | core.ac.ukoup.com |

| CYP2A13 | Human | Epoxidation, Hydroxylation | 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene | figshare.comresearchgate.net |

| CYP2E1 | Human | Epoxidation, Hydroxylation | 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene | figshare.com |

| CYP2C3 | Rabbit | C-oxidation | Oxidized metabolites | uq.edu.au |

Human aldo-keto reductases (AKRs) from the 1C subfamily (AKR1C1, AKR1C2, and AKR1C3) have been identified as key enzymes in the metabolic activation of 1-nitropyrene through nitroreduction. researchgate.netnih.gov These cytosolic enzymes, which are expressed in human lung cells, catalyze the NADPH-dependent reduction of 1-NP to its corresponding amine, 1-aminopyrene, via the formation of nitroso- and hydroxylamino-intermediates. researchgate.netnih.gov

Kinetic studies with recombinant human AKRs have quantified their efficiency in this process. Among the isoforms, AKR1C1 displays the highest catalytic efficiency (kcat/Km) for the formation of 1-aminopyrene from 1-NP. researchgate.netnih.gov The dependence on these enzymes for 1-NP activation has been confirmed in human lung epithelial cells (A549 and HBEC3-KT), where inhibitors of AKR1C1 and AKR1C2 decreased the production of 1-aminopyrene. researchgate.netacs.org This demonstrates a crucial role for AKR1C enzymes in the metabolic activation of 1-NP that can lead to DNA adduct formation and carcinogenesis. nih.gov

Table 2: Kinetic Parameters of Human AKR Isoforms for 1-Nitropyrene Nitroreduction

| Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) | Reference |

| AKR1C1 | 2.1 ± 0.3 | 0.19 ± 0.01 | 0.090 | researchgate.netnih.gov |

| AKR1C2 | 3.5 ± 0.8 | 0.20 ± 0.02 | 0.057 | researchgate.netnih.gov |

| AKR1C3 | 10.4 ± 1.8 | 0.34 ± 0.03 | 0.033 | researchgate.netnih.gov |

This table summarizes the kinetic parameters for the formation of 1-aminopyrene from 1-nitropyrene catalyzed by human recombinant aldo-keto reductase isoforms. researchgate.netnih.gov

Following nitroreduction to 1-aminopyrene (1-AP), N-acetylation represents a significant subsequent metabolic step. ru.nl The enzyme N-acetyltransferase (NAT) catalyzes the transfer of an acetyl group from acetyl coenzyme A to the amino group of 1-AP, forming N-acetyl-1-aminopyrene (1-NAAP). evitachem.comhealtheffects.org This metabolite is frequently detected in urine and serves as a biomarker for exposure to 1-NP. impurity.commdpi.com

Of greater toxicological significance is the acetylation of the this compound (N-OH-1-AP) intermediate. This process, known as O-acetylation, is catalyzed by acetyltransferases and forms N-acetoxy-1-aminopyrene. nih.govhealtheffects.org This ester is highly unstable and possesses a good leaving group (the acetate). Its decomposition generates a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites in DNA to form stable adducts. nih.gov While the direct formation of N-acetyl-N-hydroxy-1-aminopyrene is less documented, the O-acetylation of N-OH-1-AP is a critical activation step that significantly enhances the genotoxicity of 1-nitropyrene. healtheffects.org

Formation and Characterization of DNA Adducts

The genotoxicity of 1-nitropyrene is mediated by the formation of covalent DNA adducts. The critical reactive intermediate, this compound, once formed, can be further activated (e.g., by O-acetylation) to a nitrenium ion. nih.govacs.org This electrophile preferentially attacks the C8 position of guanine (B1146940) bases in DNA. researchgate.netresearchgate.net

The primary and most studied DNA adduct formed from 1-NP exposure is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). researchgate.netnih.govtokushima-u.ac.jp This adduct has been identified in numerous in vitro and in vivo systems, including bacteria, Chinese hamster ovary (CHO) cells, and various tissues of rats treated with 1-NP. researchgate.nettokushima-u.ac.jpacs.org The formation of the dG-C8-AP adduct is considered a key mutagenic lesion. researchgate.nettokushima-u.ac.jp A strong linear relationship has been observed between the concentration of this adduct in S. typhimurium DNA and the frequency of mutations. tokushima-u.ac.jp

Characterization of this adduct is typically performed using sensitive analytical techniques such as ³²P-postlabeling assays combined with chromatography, or more definitively, with liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). tokushima-u.ac.jpacs.org These methods allow for the detection and quantification of the dG-C8-AP adduct released from the enzymatic hydrolysis of DNA isolated from exposed cells or tissues. acs.org The presence of this specific adduct confirms the metabolic activation of 1-nitropyrene via the nitroreduction pathway culminating in the reactive this compound intermediate. oup.comacs.org

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Chemical Name |

| 1-NP | 1-Nitropyrene |

| N-OH-1-AP | This compound |

| 1-AP | 1-Aminopyrene |

| 1-NOP | 1-Nitrosopyrene |

| 1-NAAP | N-Acetyl-1-aminopyrene |

| dG-C8-AP | N-(deoxyguanosin-8-yl)-1-aminopyrene |

| CYP | Cytochrome P450 |

| AKR | Aldo-Keto Reductase |

| NAT | N-acetyltransferase |

| 1-Nitropyren-3-ol | 3-Hydroxy-1-nitropyrene |

| 1-Nitropyren-6-ol | 6-Hydroxy-1-nitropyrene |

| 1-Nitropyren-8-ol | 8-Hydroxy-1-nitropyrene |

| 1-NP 4,5-oxide | 1-Nitropyrene 4,5-oxide |

| 1-NP 9,10-oxide | 1-Nitropyrene 9,10-oxide |

| N-acetoxy-1-aminopyrene | N-acetoxy-1-aminopyrene |

N-(Deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) Adduct Formation

The principal DNA lesion formed from the metabolic activation of 1-nitropyrene is the N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) adduct. oup.comnih.govacs.orgkcl.ac.uktokushima-u.ac.jp This occurs when the reactive intermediate, this compound, reacts with the C8 position of guanine in DNA. acs.orgresearchgate.net The formation of this adduct has been observed both in vitro, through reactions of 1-nitropyrene with DNA in the presence of a reducing agent like xanthine oxidase, and in vivo in various tissues of rats treated with 1-nitropyrene. oup.comkcl.ac.uk Studies have confirmed that the major adduct found in the DNA of the liver, kidney, and mammary glands of treated rats is structurally identical to the dG-C8-AP adduct synthesized in vitro. oup.comkcl.ac.uk The formation of dG-C8-AP is considered a critical event in the mutagenicity of 1-nitropyrene. tokushima-u.ac.jp The presence of this bulky adduct can disrupt the normal structure and function of DNA. nih.gov

The mechanism involves the nitroreduction of 1-NP to generate highly reactive intermediates that covalently bind to DNA. acs.org While dG-C8-AP is the major product, its formation and subsequent biological consequences are of significant interest in understanding the carcinogenicity of 1-nitropyrene. nih.govnih.gov

Deoxyguanosine-N2 Adducts (dG-N2-6-AP and dG-N2-8-AP)

In addition to the major C8 adduct, this compound can also react at the N2 position of deoxyguanosine, though to a much lesser extent. nih.govresearchgate.net This results in the formation of minor adducts, specifically dG-N2-6-aminopyrene (dG-N2-6-AP) and dG-N2-8-aminopyrene (dG-N2-8-AP). researchgate.net While not the primary lesions, the formation of these N2 adducts has been isolated in vitro. nih.gov The different conformations of dG-N2-6-AP and dG-N2-8-AP are influenced by the regioselectivity of the reaction with guanine. researchgate.net

Regioselectivity and Base Sequence Context Effects on Adduct Formation

The formation of DNA adducts by this compound is not random and is influenced by the local DNA sequence. Studies have shown that the DNA sequence context plays a significant role in both the types and frequencies of mutations induced by the dG-C8-AP adduct. psu.eduoup.com For instance, the mutagenicity of dG-C8-AP is highly dependent on the local DNA sequence, with different mutational outcomes observed in repetitive versus non-repetitive sequences. psu.edu In a repetitive CGCGCG sequence, the adduct predominantly induces CpG deletions, whereas in a non-repetitive CGC sequence, it leads to one-base deletions and base substitutions. psu.edu

Furthermore, the efficiency of adduct formation can be influenced by the DNA structure. A biomimetic approach using a direct reaction with an unmodified duplex hexamer has shown that a low pH and the duplex nature of the oligonucleotide are important for a reaction that occurs almost exclusively with dG. nih.gov This suggests that the accessibility of the guanine base within the DNA helix is a key determinant of adduct formation.

Conformational Analysis of DNA Adducts

The dG-C8-AP adduct significantly distorts the DNA double helix. NMR and molecular mechanics studies have revealed that the aminopyrene ring of the adduct intercalates into the DNA helix, positioning itself between the base pairs adjacent to the modification site. oup.comnih.govacs.org This intercalation causes the modified deoxyguanosine to be displaced into the major groove, adopting a syn glycosidic torsion angle. oup.comnih.govacs.org

This base-displaced intercalative structure is a common theme for bulky C8-dG adducts and can exist in equilibrium with other conformations, such as a 'major groove' conformation where the bulky group resides in the major groove while maintaining Watson-Crick hydrogen bonding, and a 'wedge' conformation where the bulky group is in the minor groove. oup.comresearchgate.net The specific conformation adopted by the dG-C8-AP adduct is influenced by factors like the surrounding DNA sequence. oup.com For instance, in a DNA duplex, the dC base on the partner strand is displaced towards the major groove as a result of the aminopyrene ring intercalation. nih.govacs.org These conformational changes are critical as they are recognized by the cellular machinery involved in DNA repair and replication.

Synthesis of Site-Specifically Adducted DNA for Research

To study the precise biological consequences of the dG-C8-AP adduct, researchers have developed methods to synthesize oligonucleotides containing this adduct at a specific site. nih.govoup.com Two primary approaches are used:

Post-oligomerization Strategy (Biomimetic Approach): This method involves the direct reaction of an activated nitropyrene derivative, such as this compound, with a pre-synthesized unmodified oligonucleotide. nih.gov This approach is convenient for generating the major dG-C8-AP adduct in DNA. nih.gov

Total Synthetic Approach: This more complex method involves synthesizing the adducted phosphoramidite (B1245037) monomer first and then incorporating it into an oligonucleotide during solid-phase synthesis. nih.gov This approach, often utilizing techniques like Buchwald-Hartwig palladium-catalyzed amination, allows for the incorporation of both major and minor adducts in high yield. nih.gov

These synthetic site-specifically adducted DNA strands are invaluable tools for detailed studies on mutagenesis, DNA repair, and the biophysical properties of the lesion. nih.govoup.com

Interactions with Proteins and Protein Adduct Formation Mechanisms

The reactive intermediates of 1-nitropyrene metabolism, including this compound, can also form covalent adducts with proteins. acs.org Hemoglobin (Hb) adducts of 1-aminopyrene have been detected in rats exposed to 1-nitropyrene, indicating that this is a viable pathway for interaction with proteins. nih.gov The formation of protein adducts occurs through a similar reductive activation mechanism as DNA adduct formation. acs.org

Studies have shown that the levels of protein adducts can be significantly higher than DNA adducts in the internal organs of rats exposed to 1-nitropyrene. acs.org While both DNA and protein adducts are formed, the relative stability and biological consequences of these adducts may differ. The analysis of hemoglobin adducts is also explored as a potential biomarker for exposure to nitro-polycyclic aromatic hydrocarbons. nih.govresearchgate.net

DNA Repair and Replication Bypass Mechanisms in Experimental Systems

The bulky dG-C8-AP adduct poses a significant block to high-fidelity DNA polymerases, stalling DNA replication. nih.gov To overcome this, cells employ specialized translesion synthesis (TLS) DNA polymerases, such as those from the Y-family. nih.govh1.co These polymerases can bypass the lesion, albeit often with reduced fidelity, which can lead to mutations. nih.govh1.co

Studies using the Y-family polymerase Dpo4 have shown that it can bypass the dG-C8-AP adduct, although the process is inefficient and can lead to frameshift mutations. h1.co The structural basis for this bypass involves unique conformations of the adducted DNA within the polymerase active site, which can inhibit DNA translocation. nih.gov

The cellular nucleotide excision repair (NER) system is responsible for recognizing and removing bulky DNA adducts like dG-C8-AP. The efficiency of NER can be influenced by the conformation of the adduct. oup.com For example, the UvrABC nuclease system, a key component of NER in bacteria, recognizes and incises DNA containing the dG-C8-AP adduct. oup.com The efficiency of this process is dependent on the structural characteristics of the adduct and the surrounding DNA sequence. oup.com

Impact of DNA Adducts on DNA Polymerase Activity

The formation of covalent adducts between metabolites of this compound and DNA can significantly impede the progression of DNA replication. The primary adduct formed is N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). nih.govacs.org This bulky lesion distorts the DNA helix and presents a major obstacle for the replicative DNA polymerases, which are typically unable to accommodate such damaged templates in their active sites. jmordoh.com.ar

Studies have shown that the presence of the dG-C8-AP adduct can stall or block the activity of high-fidelity replicative polymerases. jmordoh.com.ar The extent to which polymerase activity is inhibited can depend on the specific polymerase and the sequence context of the adduct. carnegiescience.eduacs.org For instance, research comparing the effects of dG-C8-AP with other related adducts, such as those from 2-aminofluorene (B1664046) (AF) and N-acetyl-2-aminofluorene (AAF), in simian kidney (COS-7) cells revealed differences in toxicity and polymerase bypass. The AAF adduct was found to be the most toxic (i.e., most inhibitory to replication), while the AF adduct was the least toxic, and the dG-C8-AP adduct exhibited intermediate toxicity. acs.org

Table 1: Impact of dG-C8-AP Adduct on DNA Polymerase Activity

| Feature | Observation | Source(s) |

| Primary Adduct | N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) | nih.govacs.org |

| Effect on Replicative Polymerases | Stalls or blocks DNA synthesis | jmordoh.com.ar |

| Toxicity in COS-7 Cells (relative) | Intermediate toxicity compared to AAF (most toxic) and AF (least toxic) adducts | acs.org |

Error-Prone Translesion Synthesis by Y-Family DNA Polymerases

To overcome the replication block imposed by bulky DNA adducts like dG-C8-AP, cells employ a specialized mechanism known as translesion synthesis (TLS). reactome.org This process is primarily carried out by a group of low-fidelity DNA polymerases known as the Y-family. jmordoh.com.arreactome.org These polymerases have more open and flexible active sites, which can accommodate distorted DNA templates containing bulky lesions. nih.gov

However, the bypass of these adducts by Y-family polymerases is often error-prone, leading to the incorporation of incorrect nucleotides opposite the lesion. nih.govresearchgate.net This can result in genetic mutations. nih.gov Several Y-family polymerases, including DNA polymerase η (eta), ι (iota), κ (kappa), and Rev1 in humans, and their counterparts in other organisms, are involved in bypassing different types of DNA damage. jmordoh.com.ar While these polymerases are essential for preventing cell death from stalled replication, their low fidelity during lesion bypass is a significant source of mutagenesis. jmordoh.com.arreactome.org The specific Y-family polymerase involved and the accuracy of the bypass can vary depending on the nature of the DNA adduct and the cellular context. jmordoh.com.ar

Table 2: Role of Y-Family DNA Polymerases in Bypassing dG-C8-AP Adducts

| Polymerase Family | Function | Consequence of Bypass | Source(s) |

| Y-Family (e.g., Pol η, ι, κ, Rev1) | Specialized in translesion synthesis (TLS) to bypass bulky DNA adducts. | Error-prone nucleotide incorporation opposite the adduct. | jmordoh.com.arreactome.org |

| Possess flexible active sites to accommodate distorted DNA. | A primary source of mutations induced by the dG-C8-AP adduct. | nih.govresearchgate.net |

Mutational Spectra Induced by Adducts in Model Organisms (e.g., E. coli, Chinese Hamster Ovary cells, shuttle vectors)

The mutagenic consequences of the dG-C8-AP adduct have been investigated in various model systems, revealing characteristic patterns of mutations. The type and frequency of mutations are influenced by the specific model organism, the DNA sequence context of the adduct, and the cellular repair and replication machinery. acs.orgnih.gov

In bacterial systems like Escherichia coli, the dG-C8-AP adduct is known to induce a variety of mutations, with small frameshifts, such as one- and two-base deletions, being predominant in certain sequence contexts. nih.gov For example, in a repetitive CGCGCG sequence, the adduct primarily caused two-base deletions. nih.gov

In mammalian cells, such as Chinese Hamster Ovary (CHO) cells and simian kidney (COS-7) cells, the mutational spectrum can differ. acs.orgresearchgate.net Studies using shuttle vectors in mammalian cells have shown that G→T transversions are a dominant type of mutation caused by the dG-C8-AP adduct. carnegiescience.eduacs.org The frequency of these mutations can be influenced by the surrounding DNA sequence. For instance, a higher mutation frequency was observed when the adduct was located in a repetitive 5'-CGCGCG-3' sequence compared to other sequences. acs.org Furthermore, epigenetic modifications, such as the methylation of a cytosine base 5' to the adduct, have been shown to increase the frequency of targeted mutations in both simian and human kidney cells. acs.org

Table 3: Mutational Spectra of dG-C8-AP Adduct in Model Systems

| Model System | Predominant Mutation Types | Influencing Factors | Source(s) |

| Escherichia coli | Frameshift mutations (e.g., -1, -2 deletions) | DNA sequence context | nih.gov |

| Chinese Hamster Ovary (CHO) cells | G→T transversions | Cellular repair capacity | carnegiescience.eduresearchgate.net |

| Simian Kidney (COS-7) cells | G→T transversions | DNA sequence context (e.g., repetitive sequences) | acs.org |

| Human Embryonic Kidney (293T) cells | G→T and G→C transversions | 5'-methylation of adjacent cytosine increases mutation frequency | acs.org |

Mechanisms of DNA Adduct Repair in Cellular Models

Cells possess sophisticated DNA repair mechanisms to remove bulky adducts like dG-C8-AP and restore the integrity of the genome. reactome.org The primary pathway responsible for removing such lesions is Nucleotide Excision Repair (NER). jmordoh.com.ar The NER pathway recognizes and removes a short stretch of the DNA strand containing the bulky adduct, and the resulting gap is then filled in by a DNA polymerase using the undamaged strand as a template. jmordoh.com.ar

In E. coli, the UvrABC nuclease complex is a key component of the NER pathway and has been shown to recognize and incise DNA containing C8-guanine adducts, including dG-C8-AP. researchgate.netnih.gov In mammalian cells, the NER process is more complex, involving a larger number of proteins. Deficiencies in the NER pathway can lead to increased sensitivity to the mutagenic effects of agents that form bulky DNA adducts. jmordoh.com.ar While NER is the major repair pathway, other mechanisms may also play a role in mitigating the toxic and mutagenic effects of these adducts. smolecule.com

Table 4: DNA Repair Mechanisms for dG-C8-AP Adducts

| Repair Pathway | Key Components/Process | Organism(s) | Source(s) |

| Nucleotide Excision Repair (NER) | Recognizes and removes bulky, helix-distorting lesions. | Bacteria, Mammals | jmordoh.com.arreactome.org |

| Involves incision, excision, DNA synthesis, and ligation. | jmordoh.com.ar | ||

| UvrABC nuclease complex (in E. coli) recognizes and incises the adducted DNA. | E. coli | researchgate.netnih.gov |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-Hydroxy-1-aminopyrene. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictate its reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. researchgate.net Studies on pyrene (B120774) and its substituted derivatives utilize DFT to analyze molecular structure, electronic and solvation energies, and the energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For instance, calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net

These studies reveal how substituents like the amino (-NH2) and hydroxyl (-OH) groups influence the electronic characteristics of the pyrene core. researchgate.net Time-dependent DFT (TD-DFT) is also employed to calculate the electronic transitions and simulate the excited-state properties of these molecules. researchgate.netresearchgate.net Such analyses are crucial for understanding the charge transfer characteristics, which are important for predicting the reactivity of this compound and its potential to form adducts. researchgate.net

Table 1: Representative DFT/TD-DFT Calculation Parameters for Pyrene Derivatives This table is illustrative of typical computational methods used for this class of compounds.

| Parameter | Method/Basis Set | Application | Reference |

| Geometry Optimization | rB3LYP/6-31G(d,p) | Ground-state molecular structure | researchgate.net |

| Excited State Properties | TD-DFT | Electronic transitions | researchgate.netresearchgate.net |

| NMR Chemical Shifts | GIAO approach with B3LYP/6-311++G(2d, 2p) | Simulating NMR spectra | researchgate.net |

| Solvation Effects | Polarizable Continuum Model (PCM) | Analyzing properties in solution | researchgate.net |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. chemrxiv.org These "first-principles" methods, such as Coupled Cluster (e.g., CCSD) and Complete Active Space Self-Consistent Field (CASSCF), are employed to accurately model reaction energies and potential energy surfaces. acs.orgpsu.edu

For the related compound 1-aminopyrene (B158619), high-level calculations at the CCSD/6-31G(d)//B3LYP/6-31G(d) level of theory have been used to explore potential reaction mechanisms for its fragmentation. acs.org Such analyses help in determining the energetics of various pathways, including bond dissociations and rearrangements. acs.orgpsu.edu For instance, these calculations can predict activation energies for specific reaction steps, providing a detailed picture of the molecule's chemical behavior. acs.org The application of these methods to this compound is essential for understanding the formation of reactive intermediates, such as the nitrenium ion, which is believed to be a key step in its mechanism of DNA adduction.

Molecular Dynamics Simulations of this compound and its Bioconjugates

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. oup.com They are particularly valuable for investigating the conformational dynamics of large biological systems, such as DNA when it is bound to a chemical adduct. nih.gov

This compound is a metabolite of 1-nitropyrene (B107360) and is known to form a major DNA adduct, N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). researchgate.netacs.org The structural and dynamic consequences of this adduct on DNA have been extensively studied using a combination of Nuclear Magnetic Resonance (NMR) and MD simulations. nih.govacs.org

These studies show that the conformation of the adduct-DNA duplex is significantly altered. researchgate.netnih.gov A common finding is a "base-displaced intercalative structure". nih.gov In this conformation:

The large, planar aminopyrene ring intercalates, or inserts itself, into the DNA helix, typically between the base pairs flanking the modified guanine (B1146940). nih.gov

The modified deoxyguanosine is displaced from its normal position within the helix and is often pushed into the major groove, adopting a syn glycosidic torsion angle. nih.gov

The cytosine base on the opposite strand, which would normally pair with the guanine, is also displaced to accommodate the intercalated aminopyrene ring. nih.gov

This disruption of the normal B-DNA structure has profound implications for DNA processing by cellular machinery, influencing replication and repair, which can lead to mutations. oup.comacs.org

Table 2: Conformational Features of the dG-C8-AP Adduct in a DNA Duplex

| Feature | Description | Consequence | Reference |

| Pyrene Moiety | Intercalates into the DNA helix between adjacent base pairs. | Disrupts normal base stacking and helix structure. | nih.gov |

| Modified Guanine | Displaced into the major groove. | Loses Watson-Crick hydrogen bonding with the partner base. | nih.gov |

| Guanine Conformation | Adopts a syn glycosidic torsion angle. | A significant deviation from the typical anti conformation in B-DNA. | nih.gov |

| Partner Cytosine | Displaced from the helical center toward the major groove. | Further destabilizes the local helix structure. | nih.gov |

Mechanistic Modeling of Reaction Pathways

Mechanistic modeling uses computational approaches to simulate the step-by-step process of a chemical reaction, identifying intermediates, transition states, and products. chemrxiv.org This is crucial for understanding how a molecule like this compound might decompose or react to form other species.

The unimolecular fragmentation of the parent compound, 1-aminopyrene, has been investigated using techniques like collision-energy resolved tandem mass spectrometry and imaging photoelectron photoion coincidence spectroscopy. acs.org These experimental methods, combined with theoretical modeling, provide insight into how the molecule breaks apart when energized. acs.org

For ionized 1-aminopyrene, the dominant dissociation process is the loss of a hydrogen atom (H loss). acs.org Rice–Ramsperger–Kassel–Marcus (RRKM) modeling of the experimental data yielded a 0 K activation energy (E₀) for this H loss of 3.8 ± 0.4 eV. acs.org Quantum chemical calculations suggest this H loss occurs through two primary mechanisms:

Direct cleavage of the N–H bond. acs.org

Isomerization to an azepine derivative followed by fragmentation. acs.org

These findings on 1-aminopyrene provide a foundational model for predicting the fragmentation behavior of this compound. The presence of the additional hydroxyl group would likely introduce new and competing fragmentation pathways, such as the loss of •OH or H₂O, which could be critical in its metabolic activation and detoxification processes.

Spectroscopic Property Prediction and Interpretation

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic properties, offering insights that complement experimental data, which can be challenging to obtain for reactive intermediates. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the spectroscopic signatures of molecules. nih.goveurjchem.com

For this compound, computational methods can elucidate its structural and electronic properties, which govern its spectra. Theoretical investigations on pyrene and its derivatives have shown that substituents significantly influence the electronic structure and, consequently, the spectroscopic properties. researchgate.netresearchgate.netbeilstein-journals.orgacs.org For instance, the introduction of hydroxyl or amino groups can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in UV-Vis absorption bands. researchgate.netbeilstein-journals.org

Computational prediction of spectroscopic data for this compound would typically involve:

Geometry Optimization: Finding the most stable molecular structure using a method like DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.netmdpi.com

Vibrational Analysis: Calculation of infrared (IR) frequencies to confirm the structure is a true minimum on the potential energy surface and to predict its IR spectrum.

NMR Spectra Prediction: Calculation of ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net

Electronic Spectra Prediction: Use of TD-DFT to calculate the electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. nih.govmdpi.com

While specific computational studies detailing the predicted spectra of this compound are scarce, the table below illustrates the type of data that such a theoretical investigation would yield. The values are hypothetical and serve to demonstrate the output of computational spectroscopic analysis for a pyrene derivative.

Table 1: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, based on typical computational outputs for related compounds, as specific published data for this compound is not available.

| Spectroscopic Property | Predicted Value / Range | Computational Method | Interpretation |

| UV-Vis λmax | ~350-450 nm | TD-DFT/B3LYP | Corresponds to π → π* transitions within the pyrene aromatic system, modulated by the -NHOH substituent. |

| ¹H NMR (Phenolic OH) | δ ~9-10 ppm | GIAO-DFT | Chemical shift for the hydroxyl proton, influenced by hydrogen bonding and electronic environment. |

| ¹H NMR (Amine NH) | δ ~5-6 ppm | GIAO-DFT | Chemical shift for the amine proton. |

| ¹³C NMR (C-N) | δ ~140-150 ppm | GIAO-DFT | Chemical shift for the carbon atom bonded to the nitrogen, indicating its electronic environment. |

| IR (O-H Stretch) | ~3300-3400 cm⁻¹ | DFT/B3LYP | Vibrational frequency for the hydroxyl group stretch. |

| IR (N-H Stretch) | ~3200-3300 cm⁻¹ | DFT/B3LYP | Vibrational frequency for the amine group stretch. |

Such theoretical data is invaluable for identifying transient species in complex mixtures and for understanding how structure dictates the chemical and physical properties of molecules like this compound.

Future Directions in N Hydroxy 1 Aminopyrene Research

Emerging Analytical Techniques for Enhanced Research Resolution

The accurate detection and quantification of N-Hydroxy-1-aminopyrene and its metabolites are crucial for understanding its role in toxicology and carcinogenesis. While existing methods like high-performance liquid chromatography (HPLC) have been instrumental, the future lies in more sensitive and specific analytical technologies. core.ac.uknih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has already proven highly effective for determining urinary metabolites of 1-nitropyrene (B107360). nih.gov Future advancements in LC-MS/MS, including improved ionization sources and mass analyzers, will likely enable even lower detection limits and more comprehensive metabolite profiling. This will be particularly valuable for analyzing complex biological samples where this compound may be present at trace levels. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS): HRMS offers the potential for non-targeted screening of novel metabolites and adducts of this compound. researchgate.net By providing highly accurate mass measurements, HRMS can help identify previously unknown biotransformation products, offering a more complete picture of the metabolic fate of this compound.

Advanced Chromatographic Methods: The development of novel stationary phases for HPLC and ultra-high-performance liquid chromatography (UPLC) can enhance the separation and resolution of this compound from its isomers and other interfering compounds. acs.org This is critical for accurate quantification and for isolating pure compounds for further toxicological studies.

Advanced Computational Approaches for Complex Biological Systems

Computational modeling provides invaluable insights into the molecular mechanisms of this compound's action, complementing experimental data.

Density Functional Theory (DFT): DFT calculations are increasingly used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its parent compound, 1-nitropyrene. nih.govresearchgate.net These studies can predict the most likely sites of metabolic activation and DNA adduction, guiding experimental investigations. For instance, DFT studies have helped elucidate the metabolic mechanisms of 1-nitropyrene, identifying key hydroxylated and epoxidation products. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic interactions between this compound-derived DNA adducts and biological macromolecules, such as DNA polymerases. nih.govoup.com These simulations can reveal how the structure and conformation of these adducts influence DNA replication and repair processes, providing a molecular basis for the observed mutagenicity. nih.govresearchgate.netnih.gov By simulating the behavior of these adducts within the active sites of enzymes, researchers can understand how they lead to mutations like G to T transversions. oup.com

Exploration of Novel Reactive Intermediates and their Mechanisms

While this compound is a key reactive intermediate, the metabolism of 1-nitropyrene is complex and may involve other transient species. nih.gov

Nitrenium Ions: The formation of an electrophilic nitrenium ion from this compound is considered a critical step in its reaction with DNA to form adducts like N-(deoxyguanosin-8-yl)-1-aminopyrene. nih.govresearchgate.net Future research will likely focus on directly detecting and characterizing this highly reactive species, which has been challenging due to its short lifespan.

Other Metabolic Pathways: The metabolic activation of 1-nitropyrene can also proceed through ring oxidation, leading to the formation of epoxide derivatives which are also reactive and can bind to DNA. acs.org A deeper investigation into the interplay between nitroreduction and ring oxidation pathways is needed to fully understand the genotoxic potential of 1-nitropyrene. The identification of various metabolites, including hydroxynitropyrenes, underscores the complexity of these pathways. researchgate.net

Development of New Experimental Models for Mechanistic Elucidation

To better mimic the complexity of human physiology, researchers are moving beyond traditional two-dimensional (2D) cell cultures and animal models.

Three-Dimensional (3D) Cell Culture Models: 3D cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment for studying the effects of this compound. nih.govnuvisan.compromega.de These models better replicate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients found in tissues. nih.govpromega.de This can lead to more accurate predictions of in vivo responses compared to monolayer cultures. nih.govemulatebio.com The development of vascularized 3D models and microfluidic "organ-on-a-chip" systems will further enhance their predictive power for drug discovery and toxicology studies. emulatebio.commdpi.com

Humanized Mouse Models: The use of mice engrafted with human tissues or expressing human metabolic enzymes can provide a more accurate in vivo system for studying the metabolism and carcinogenicity of compounds like 1-nitropyrene. These models can help bridge the gap between studies in conventional animal models and human responses.

Shuttle Vector Systems: Shuttle vectors, plasmids that can replicate in both bacterial and human cells, are valuable tools for studying the types of mutations induced by specific DNA adducts. nih.gov By introducing a plasmid containing a N-(deoxyguanosin-8-yl)-1-aminopyrene adduct into human cells, researchers can analyze the resulting mutations and gain insights into the mechanisms of translesion synthesis. nih.gov

Q & A

Q. What are the validated laboratory methods for synthesizing N-Hydroxy-1-aminopyrene with high purity?

To synthesize this compound, researchers typically employ hydroxylation of 1-aminopyrene using hydroxylamine derivatives under controlled pH and temperature. Key steps include:

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the compound.

- Characterization : Confirm structure via -NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and HPLC (≥98% purity).

- Safety : Follow guidelines for handling hazardous amines, including fume hood use and PPE (gloves, lab coat) .

Q. How can researchers detect this compound in biological samples?

Detection requires:

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from matrices like plasma or tissue homogenates.

- Analytical Techniques :

- HPLC-UV : Use a C18 column with acetonitrile/water mobile phase (detection at 254 nm).

- LC-MS/MS : Enhances sensitivity (LOQ ~0.1 ng/mL) using multiple reaction monitoring (MRM) transitions.

- Validation : Include spike-recovery tests (85–115% recovery) and calibration curves (R² >0.99) to ensure reproducibility .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Solubility : Limited aqueous solubility (~0.5 mg/mL); use DMSO for stock solutions.

- Stability : Degrades under UV light; store in amber vials at -20°C.

- pKa : ~8.2 (hydroxyl group), influencing ionization in physiological pH ranges.

These properties dictate solvent selection, storage conditions, and bioavailability studies .

Advanced Research Questions

Q. How can metabolic pathways of this compound be mapped in mammalian systems?

A methodological approach involves:

- In vitro models : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites.

- Isotopic labeling : -labeled compounds tracked via high-resolution mass spectrometry (HRMS).

- Data analysis : Apply metabolic pathway prediction tools (e.g., MetaPrint2D) and compare with empirical LC-MS/MS data to resolve intermediates .

Q. How should discrepancies in genotoxicity data across model organisms be addressed?

Contradictions may arise from species-specific metabolic activation. Mitigation strategies:

- Dose-response studies : Test multiple concentrations in parallel (e.g., Ames test vs. mammalian cell assays).

- Mechanistic analysis : Measure DNA adduct formation (via -postlabeling) and correlate with metabolic rates.

- Statistical rigor : Use ANOVA with post-hoc tests to evaluate inter-species variability (p <0.05 significance) .

Q. What computational models predict the environmental fate of this compound?

- QSAR models : Estimate biodegradation half-lives (e.g., EPI Suite™) using logP and molecular weight.

- Fugacity modeling : Predict partitioning into soil/water systems based on Henry’s Law constants.

- Validation : Compare predictions with field data (e.g., half-life in river water) to refine parameters .

Methodological Frameworks for Research Design

- Hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives .

- Experimental design : Use factorial designs (e.g., 2x2 ANOVA) to test interactions between variables like pH and temperature .

- Data interpretation : Address measurement uncertainty via error propagation analysis (e.g., ±5% for HPLC peak areas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.